R-10015

Descripción

Historical Context of LIM Domain Kinase Inhibition Research

LIM domain kinases (LIMK1 and LIMK2) are a family of serine/threonine kinases that play a critical role in regulating the actin cytoskeleton, primarily through the phosphorylation of cofilin. medchemexpress.comtargetmol.combocsci.comatlasgeneticsoncology.org Cofilin is an actin-depolymerizing factor, and its phosphorylation by LIMK inactivates its ability to sever and depolymerize actin filaments, leading to the accumulation of filamentous actin. medchemexpress.combocsci.comatlasgeneticsoncology.org

Research into LIMK inhibition has evolved alongside the understanding of their involvement in various cellular processes and pathologies, including cell motility, cell cycle progression, neurodevelopmental disorders, and cancer growth and metastasis. medchemexpress.combocsci.comatlasgeneticsoncology.org Early studies identified the LIM domains themselves as potential regulatory elements, capable of interacting with other proteins and influencing kinase activity. researchgate.netoncotarget.com The recognition of LIMK's role in regulating actin dynamics highlighted them as promising therapeutic targets. medchemexpress.combocsci.comoncotarget.com However, the development of highly specific small-molecule inhibitors for LIMKs was initially limited. asm.orgasm.org The need for selective chemical tools to dissect LIMK-mediated pathways spurred further research into identifying and characterizing novel inhibitors.

Significance of Small Molecule Inhibitors in Biochemical Investigations

Small molecule inhibitors are powerful tools in biochemical investigations for several key reasons. They can selectively target specific proteins or enzymes, allowing researchers to perturb a particular pathway and observe the downstream effects with high precision. assaygenie.combiomol.com This specificity minimizes off-target effects, which can confound results in biological experiments. assaygenie.combiomol.com Unlike genetic methods such as knockdown or knockout, small molecule inhibitors can offer temporal control over target inhibition, allowing for the study of dynamic processes. nih.gov Their relatively small size often facilitates cell permeability, enabling them to reach intracellular targets that might be inaccessible to larger molecules like antibodies. assaygenie.com Furthermore, small molecule inhibitors can be used to explore the druggability of a target and can serve as starting points for the development of therapeutic agents. assaygenie.commdpi.com The ability to modulate protein function with well-characterized small molecules provides a critical approach for understanding protein function and validating their roles in biological pathways. biomol.comnih.gov

Overview of R-10015 as a LIM Kinase Modulator

This compound has been identified as a potent and selective small-molecule inhibitor of LIM domain kinase. medchemexpress.comtargetmol.commedchemexpress.comadooq.comselleckchem.comarctomsci.com It exerts its inhibitory effect by binding to the ATP-binding pocket of LIMK1. targetmol.comasm.orgasm.orgmedchemexpress.comadooq.comselleckchem.comarctomsci.comnih.govresearchgate.netselleck.cn This interaction blocks the kinase activity, thereby preventing the phosphorylation of its downstream substrate, cofilin. medchemexpress.comnih.govresearchgate.net

Detailed research findings have demonstrated this compound's inhibitory activity against human LIMK1 with a half-maximal inhibition concentration (IC50) of approximately 38 nM in cell-free assays. medchemexpress.comtargetmol.commedchemexpress.comadooq.comselleckchem.comarctomsci.comnih.govselleck.cnfishersci.fi Cellular studies have confirmed that this compound effectively inhibits cofilin phosphorylation in various cell lines, including CEM-SS T cells. medchemexpress.comnih.gov This inhibition of cofilin phosphorylation directly reflects the blockage of LIMK activity within the cellular context. medchemexpress.comnih.gov

Beyond its role in modulating actin dynamics, this compound has shown broad-spectrum antiviral effects in research settings, particularly in the context of HIV infection. targetmol.comasm.orgasm.orgmedchemexpress.comadooq.comselleckchem.comnih.govresearchgate.netfishersci.firesearchgate.net Studies have indicated that this compound can inhibit viral DNA synthesis, nuclear migration, and virion release. asm.orgasm.orgmedchemexpress.comnih.govresearchgate.netresearchgate.net Its ability to inhibit multiple viruses, including Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1), suggests the potential for LIMK inhibitors as a novel class of broad-spectrum antiviral agents by targeting host dependency factors like LIMK. asm.orgasm.orgmedchemexpress.comnih.govresearchgate.netresearchgate.net

The research on this compound highlights its utility as a chemical biology tool to investigate the diverse roles of LIM kinases in cellular processes and disease pathogenesis. Its selectivity and potency make it a valuable compound for dissecting LIMK-mediated signaling pathways in various biological contexts.

Key Biochemical Data for this compound

| Target | Assay Type | IC50 Value | Reference |

| Human LIMK1 | Cell-free | ~38 nM | medchemexpress.comtargetmol.commedchemexpress.comadooq.comselleckchem.comarctomsci.comnih.govselleck.cnfishersci.fi |

| Cofilin Phosphorylation (in cells) | Western Blot/Flow Cytometry | Inhibited at tested concentrations (e.g., 100 µM) | medchemexpress.comnih.gov |

Summary of this compound Effects in Cellular Assays

| Cellular Process Affected | Observed Effect | Reference |

| Cofilin Phosphorylation | Significant inhibition | medchemexpress.comnih.gov |

| HIV-1 DNA Synthesis | Inhibition | asm.orgasm.orgmedchemexpress.comnih.govresearchgate.netresearchgate.net |

| HIV-1 Nuclear Migration | Inhibition | asm.orgasm.orgmedchemexpress.comnih.govresearchgate.netresearchgate.net |

| HIV-1 Virion Release | Inhibition | asm.orgasm.orgmedchemexpress.comnih.govresearchgate.netresearchgate.net |

| T cell activation (short exposure) | No inhibition observed | nih.govresearchgate.net |

| T cell chemotaxis (CXCL12-mediated) | Impairment correlated with cofilin dephosphorylation | scienceopen.com |

Propiedades

IUPAC Name |

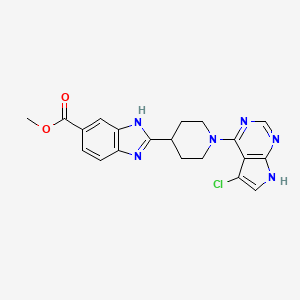

methyl 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRJCGXCUUCOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Antiviral Efficacy and Mechanistic Elucidation of R-10015

Broad-Spectrum Antiviral Activity of R-10015

This compound has been identified as a compound with broad-spectrum antiviral properties, exhibiting inhibitory effects against a range of viral pathogens. Its mechanism of action, centered on targeting the host protein LIMK, suggests a potential for activity against viruses that rely on the host cell's actin cytoskeleton for their life cycle. This broad activity profile distinguishes it from antiviral agents that target specific viral proteins, which can be more susceptible to the development of drug resistance.

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication

Studies have extensively investigated the effects of this compound on Human Immunodeficiency Virus Type 1 (HIV-1) replication. This compound has been shown to effectively inhibit HIV-1 infection in various cell types, including T cells. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgmedchemexpress.comresearchgate.netnih.govresearchgate.net Its inhibitory effects on HIV-1 replication are mediated through interference with several key steps in the viral life cycle.

This compound functions as a potent and selective inhibitor of LIM domain kinase (LIMK), binding to the ATP-binding pocket of LIMK1 with an IC50 value of 38 nM. medchemexpress.commedkoo.commedchemexpress.com This inhibition of LIMK activity leads to decreased phosphorylation of cofilin, a key substrate of LIMK involved in actin dynamics. medchemexpress.comfrontiersin.org Disruption of the finely tuned actin cytoskeleton subsequently impairs critical stages of HIV-1 replication. nih.govnih.govresearchgate.netresearchgate.netmiami.edu

This compound has been shown to block viral DNA synthesis in HIV-1 infected cells. nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmedkoo.com This effect is likely a consequence of the disruption of actin dynamics, which are necessary for the efficient reverse transcription of viral RNA into DNA and the subsequent formation of viral DNA species, such as 2-LTR circles. nih.govresearchgate.net Experimental data indicate that treatment with this compound leads to a reduction in the levels of viral DNA and 2-LTR circles. nih.gov

Interference with viral nuclear migration is another key mechanism by which this compound inhibits HIV-1 replication. nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmedkoo.com The movement of the HIV-1 pre-integration complex (PIC) through the cytoplasm to the nucleus is dependent on the host cell's cytoskeleton, including actin. By inhibiting LIMK and affecting actin dynamics, this compound impedes the efficient transport of the viral genome to the nucleus, thus preventing integration into the host cell DNA. nih.gov

This compound has also been found to suppress the release of new virions from infected cells. nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmedkoo.com The budding and release of HIV-1 particles from the plasma membrane are processes that involve significant rearrangements of the host cell's actin cytoskeleton. nih.govresearchgate.netresearchgate.netresearchgate.net Inhibition of LIMK by this compound disrupts the necessary actin remodeling events at the cell membrane, leading to a reduction in the number of released viral particles. nih.gov This effect has been observed in both acutely and chronically infected cell lines. nih.gov

Beyond its effects on active replication, this compound has also demonstrated effects on latent HIV-1 infection in resting CD4+ T cells, which constitute a major viral reservoir. researchgate.netmedkoo.comfrontiersin.org Studies have shown that this compound can inhibit the establishment of latent infection in these cells. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.org This inhibition is associated with the compound's ability to block cofilin phosphorylation, which is promoted by factors like IP-10 and contributes to actin dynamics necessary for efficient latent infection. nih.govfrontiersin.orgfrontiersin.org

Suppression of Virion Release

Activity against Other Viral Pathogens

In addition to its activity against HIV-1, this compound has shown inhibitory effects against a range of other viruses. This broad-spectrum activity is consistent with its mechanism of targeting a host factor (LIMK) that is utilized by multiple viruses. Viruses against which this compound has demonstrated activity include Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1). nih.govresearchgate.netnih.govresearchgate.netmedchemexpress.comresearchgate.netmedkoo.comresearchgate.netnih.govnih.gov

For example, this compound has been shown to inhibit VEEV replication. In one study, this compound inhibited luciferase-tagged VEEV TC83 in Vero cells with an IC50 of 5 µM and resulted in a 2 log reduction of VEEV TrD titer at a concentration of 50 µM in a plaque assay. nih.govmdpi.com The observation that this compound inhibits these diverse viruses further supports the concept that targeting host factors like LIMK can be a viable strategy for developing broad-spectrum antiviral therapies. nih.govnih.govresearchgate.netresearchgate.netmiami.edu

Here is a summary of this compound's activity against tested viruses:

| Virus | Observed Effect | Relevant Mechanism (if specified) |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Inhibition of replication | Blocks viral DNA synthesis, nuclear migration, virion release, inhibits latent infection |

| Zaire Ebolavirus (EBOV) | Inhibition | Not specifically detailed in search results |

| Rift Valley Fever Virus (RVFV) | Inhibition | Not specifically detailed in search results |

| Venezuelan Equine Encephalitis Virus (VEEV) | Inhibition | Associated with LIMK inhibition |

| Herpes Simplex Virus 1 (HSV-1) | Inhibition | Associated with LIMK inhibition |

Table 1: Summary of this compound Antiviral Activity

Zaire Ebolavirus (EBOV)

This compound has been shown to inhibit Zaire Ebolavirus (EBOV). medkoo.comresearchgate.netnih.govresearchgate.net.

Rift Valley Fever Virus (RVFV)

Inhibition of Rift Valley Fever Virus (RVFV) by this compound has been reported. medkoo.comresearchgate.netnih.govresearchgate.net.

Venezuelan Equine Encephalitis Virus (VEEV)

This compound exhibits antiviral activity against Venezuelan Equine Encephalitis Virus (VEEV). Dosage-dependent inhibition of VEEV replication has been observed, with an IC50 of approximately 5 μM. nih.gov.

Herpes Simplex Virus 1 (HSV-1)

Herpes Simplex Virus 1 (HSV-1) is also among the viruses inhibited by this compound. medkoo.comresearchgate.netnih.govresearchgate.net.

The reported antiviral activities of this compound against these viruses are summarized in the table below, noting that specific quantitative data like IC50 values are not uniformly available across all reported inhibitions in the provided sources.

Table 1: Antiviral Activity of this compound

| Virus | Family | Reported Inhibition | IC50 Value (if available) | Supporting Sources |

| Zaire Ebolavirus (EBOV) | Filoviridae | Yes | Not specified | medkoo.comresearchgate.netnih.govresearchgate.net |

| Rift Valley Fever Virus (RVFV) | Phenuiviridae | Yes | Not specified | medkoo.comresearchgate.netnih.govresearchgate.net |

| Venezuelan Equine Encephalitis Virus (VEEV) | Togaviridae | Yes | ~5 μM | medkoo.comresearchgate.netnih.govresearchgate.net |

| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | Yes | Not specified | medkoo.comresearchgate.netnih.govresearchgate.net |

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Host Dependency Factor Targeting

The mechanism underlying this compound's broad-spectrum antiviral activity is linked to its interaction with host cellular factors, particularly those involved in regulating the actin cytoskeleton. This compound functions as a potent inhibitor of LIM domain kinase (LIMK) fishersci.fiadooq.commedkoo.com, a key enzyme in the regulation of actin dynamics nih.gov.

Actin Cytoskeleton Manipulation by Viruses and this compound Counteraction

The actin cytoskeleton is a dynamic cellular structure essential for various cellular processes, including those exploited by viruses during their life cycles, such as entry, intracellular trafficking, and egress researchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.org. Viruses have evolved strategies to manipulate the host actin network to facilitate infection researchgate.netmdpi.comsemanticscholar.org. By targeting LIMK, this compound interferes with the host's ability to regulate actin dynamics, thereby disrupting critical steps in the viral replication cycle that are dependent on a functional actin cytoskeleton researchgate.netnih.govresearchgate.netfrontiersin.org. This interference with host dependency factors presents a potential barrier to the development of viral resistance compared to drugs that directly target viral proteins nih.gov.

Cofilin Pathway Involvement in Viral Life Cycles

The LIMK-cofilin pathway is a central regulator of actin dynamics frontiersin.org. Cofilin is an actin-binding protein that promotes the depolymerization of actin filaments when in its active, dephosphorylated state frontiersin.org. LIMK phosphorylates cofilin, leading to its inactivation and thus promoting actin polymerization nih.govfrontiersin.org. Many viruses, including HIV-1 and HSV-1, manipulate this pathway to their advantage, triggering the activation of LIMK and cofilin to facilitate different stages of infection researchgate.netnih.gov. By inhibiting LIMK, this compound prevents the phosphorylation and inactivation of cofilin, thereby modulating actin dynamics in a manner that is unfavorable to viral processes that rely on specific actin rearrangements frontiersin.org. This disruption of a host pathway essential for multiple viruses contributes to this compound's broad-spectrum antiviral potential.

Synthetic Chemistry and Structural Analysis of R-10015 and Its Analogues

Synthetic Routes and Methodological Considerations

The synthesis of complex organic molecules such as R-10015 typically involves carefully designed synthetic routes. While specific detailed synthetic procedures for this compound are not extensively detailed in the immediately available information, the context of its discovery as a lead compound in medicinal chemistry suggests the application of standard organic synthesis techniques. nih.gov

Optimizing reaction conditions is a critical aspect of synthetic chemistry aimed at improving reaction efficiency, yield, purity, and scalability. This involves systematically varying parameters such as temperature, solvent, reaction time, concentration of reactants, and the amount and type of catalyst or base used. rsc.orgnih.gov For each step in the synthesis of this compound, optimization studies would be conducted to identify the conditions that provide the best outcome. This empirical process is often guided by an understanding of reaction mechanisms and can be supported by analytical techniques to monitor reaction progress and product formation.

Multi-step Synthesis Strategies

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. frontiersin.orgresearchgate.net In the case of this compound and its analogues, SAR studies have been crucial in identifying and optimizing their inhibitory effects on LIMK. nih.govresearchgate.net

SAR studies of this compound and related compounds aim to identify the specific parts of the molecule, known as pharmacophores, that are essential for binding to and inhibiting LIMK. frontiersin.org this compound has been shown to bind to the ATP-binding pocket of LIMK1, indicating that the structural features enabling this interaction are key pharmacophores. adooq.comfishersci.finih.govselleckchem.commedchemexpress.com By synthesizing and testing derivatives with systematic modifications to different parts of the this compound structure, researchers can deduce which functional groups and structural motifs are critical for potent and selective LIMK inhibition. frontiersin.org

Based on the insights gained from pharmacophore identification and SAR studies, chemical modifications are made to the lead compound (this compound) to enhance its potency and selectivity towards LIMK. nih.govfrontiersin.org These modifications can involve introducing or changing substituents on the core structure, altering the linker regions, or exploring bioisosteric replacements. The goal is to improve the binding affinity to LIMK while minimizing off-target interactions with other kinases or proteins, thereby enhancing efficacy and reducing potential side effects. nih.govresearchgate.net

Identification of Key Pharmacophores for LIMK Inhibition

Advanced Synthetic Techniques for Compound Development

The field of synthetic chemistry is continuously evolving, with advanced techniques being developed to facilitate the efficient and sustainable synthesis of complex molecules. While specific application to this compound synthesis is not detailed in the provided information, these techniques are generally relevant to the development of compounds with intricate structures. Examples of such techniques mentioned in the search results include electrochemical and photochemical methods, which offer new ways to access reactive intermediates and control reactions nih.gov, continuous-flow technology for streamlined synthesis on practical scales nih.gov, and the use of nanocatalysts to improve reaction efficiency and selectivity rsc.org. These advanced methodologies can play a significant role in overcoming synthetic challenges and developing more efficient routes to this compound analogues with improved properties.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉ClN₆O₂ | adooq.comfishersci.fimedkoo.com |

| Molecular Weight | 410.86 g/mol | adooq.comfishersci.fimedkoo.comselleckchem.combiochempartner.comchemscene.comchemscene.com |

| CAS Number | 2097938-51-5 | adooq.comfishersci.fimedkoo.comselleckchem.combiochempartner.comchemscene.commedchemexpress.comambeed.com |

| Physical Form | Solid powder | fishersci.fimedkoo.commedchemexpress.com |

| Color | Pink (reported) | fishersci.fi |

| Solubility (DMSO) | 76 mg/mL (184.98 mM) adooq.com, 62.5 mg/mL (152.12 mM) fishersci.fi | adooq.comfishersci.fi |

| Solubility (Water) | <1 mg/mL (slightly soluble or insoluble) | adooq.com |

| Solubility (Ethanol) | 9 mg/mL (21.9 mM) | adooq.com |

LIMK1 Inhibition Data for this compound

| Target | IC₅₀ Value | Notes | Source |

| Human LIMK1 | 38 nM | Potent and selective inhibition, binds to ATP-binding pocket | adooq.comfishersci.finih.govselleckchem.commedchemexpress.comscilit.commedchemexpress.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques offer an alternative to conventional heating methods, often enabling faster reaction times and improved efficiency by converting electromagnetic energy into heat. oatext.comnih.gov The synthesis of this compound has been reported through a multi-step process that includes a microwave-assisted reaction step. nih.gov

One described synthetic route for this compound involves the following sequence of reactions: (a) A coupling reaction utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) solvent, conducted at room temperature for 16 hours. nih.gov (b) A subsequent step involving treatment with acetic acid at 70°C for 4 hours. nih.gov (c) A deprotection step using TFA (Trifluoroacetic acid) at a concentration of 30% in DCM (Dichloromethane) at room temperature for 1 hour. nih.gov (d) A key step involving the reaction with 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, DIEA, and isopropanol. This reaction was carried out under microwave irradiation at 130°C for 3 hours. nih.gov

This specific step (d) demonstrates the application of microwave technology in the synthesis of this compound, contributing to the formation of the final molecular structure. nih.gov

Data Table: Synthesis Steps for this compound

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

| (a) | EDC, HOBt, DIEA | DMF | Room temperature | 16 h | Coupling reaction |

| (b) | Acetic acid | Not specified | 70°C | 4 h | |

| (c) | TFA (30%) | DCM | Room temperature | 1 h | Deprotection |

| (d) | 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin, DIEA, Isopropanol | Isopropanol | 130°C (Microwave) | 3 h | Microwave-assisted step |

Stereoselective Synthesis Approaches

Stereoselective synthesis, also known as asymmetric synthesis, is a chemical process that favors the formation of one specific stereoisomer (enantiomer or diastereomer) over others. msu.eduwikipedia.org This is particularly relevant for molecules that possess chiral centers, as different stereoisomers can exhibit distinct chemical and biological properties. msu.eduwikipedia.org The structure of this compound contains chiral centers within the piperidine ring, specifically at the carbon atoms connected to the benzimidazole and the pyrrolopyrimidine moieties. Therefore, the synthesis of this compound or its analogues can potentially yield multiple stereoisomers.

While the reported synthesis of this compound in the consulted literature outlines the chemical steps and conditions, it does not explicitly detail whether the synthesis is stereoselective or if specific stereoisomers are targeted or isolated. nih.gov Stereoselective approaches typically involve the use of chiral reagents, catalysts, or auxiliaries to influence the formation of a particular stereoisomer by lowering the activation energy for its formation. msu.eduwikipedia.org The exploration of stereoselective synthetic routes for this compound or its analogues would be crucial for obtaining specific stereoisomers, which may be necessary for further research or development. However, specific methodologies for the stereoselective synthesis of this compound were not found within the scope of the conducted search.

Preclinical Research and Pharmacological Characterization of R-10015

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical step in evaluating a compound's activity, potency, and selectivity using biochemical and cell-based assays. reactionbiology.comdrugtargetreview.com This involves assessing enzyme inhibition kinetics, receptor binding affinity and selectivity, and target engagement within a cellular context. reactionbiology.comdrugtargetreview.com

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics studies are essential for understanding how an inhibitor interacts with its target enzyme and affects reaction rates. rose-hulman.edufiveable.me These studies help determine parameters such as the half-maximal inhibition concentration (IC50) and the mechanism of inhibition (e.g., competitive, uncompetitive, mixed). rose-hulman.edufiveable.menih.gov Slow-binding inhibitors, which exhibit slow enzyme binding kinetics, are of particular interest due to their potential for high affinity and prolonged action on the target. ibmc.msk.ru

R-10015 has been characterized as a potent inhibitor of LIM domain kinase (LIMK). selleckchem.commedchemexpress.comadooq.com The biochemical IC50 of this compound against purified human LIMK1 has been determined to be approximately 38 nM. nih.govselleckchem.comadooq.com this compound binds to the ATP-binding pocket of LIMK. nih.govmedchemexpress.comadooq.com

Receptor Binding Affinity and Selectivity

Receptor binding affinity and selectivity studies assess the degree to which a drug binds to a specific target site relative to other potential sites. merckmanuals.comnih.gov High selectivity is crucial to minimize off-target effects and potential toxicity. merckmanuals.comresearchgate.net These studies often involve screening the compound against a broad panel of receptors and enzymes. nih.govresearchgate.net

Profiling of this compound against a panel of 62 kinases demonstrated good selectivity. nih.gov At a concentration of 1 µM, this compound showed significant off-target inhibition (≥90%) only against LRRK2 and p70S6K. nih.gov Moderate inhibition (∼68-76%) was observed for protein kinase A (PKA), ROCK2, and FLT3. nih.gov

Table 1: Selectivity Profile of this compound (1 µM) Against a Panel of Kinases

| Kinase | Inhibition at 1 µM (%) |

| LIMK1 | High Inhibition |

| LRRK2 | ≥90 |

| p70S6K | ≥90 |

| PKA | ∼76 |

| ROCK2 | ∼70 |

| FLT3 | ∼68 |

| Other Kinases | Low/No significant inhibition |

Note: Based on data from search result nih.gov. Specific inhibition percentage for LIMK1 was not provided in the same table in the source, but its potent inhibition is stated elsewhere.

Cell-Based Assays for Target Engagement

Cell-based assays are used to evaluate the selectivity and target engagement of a kinase inhibitor within a cellular context. reactionbiology.com These assays can measure the compound's activity on cellular signaling pathways and identify biomarkers indicating target engagement. reactionbiology.com Techniques like Western blot and flow cytometry can be used to quantify the effect of the compound on the target protein's activity within cells. nih.gov Cellular thermal shift assay (CETSA) is another method used to assess pharmacological target engagement in living systems. nih.govescholarship.orgyoutube.com

Cell-based studies confirmed the high selectivity of this compound in blocking LIM kinase activity in human CD4 T cells. nih.gov Western blot quantification of this compound's effect on cofilin phosphorylation demonstrated the drug's effect on the cell population. nih.gov Further quantification of cofilin phosphorylation in individual T cells using intracellular staining and flow cytometry confirmed that this compound inhibits cofilin phosphorylation in a majority of T cells. nih.gov

In Vivo Pharmacological Investigations

In vivo pharmacological investigations utilize animal models to evaluate the efficacy and preliminary safety of potential drug candidates in a living system. angelinipharma.comcreative-diagnostics.com Animal models are instrumental in bridging the gap between in vitro studies and human clinical trials, allowing for the assessment of efficacy in disease models and initial safety profiles. creative-diagnostics.com

Efficacy Studies in Animal Models of Viral Infection

Animal models are crucial for studying viral infections and evaluating the efficacy of antiviral compounds. creative-diagnostics.complos.orgnih.gov Ideal animal models should reflect the viral replication, clinical signs, and pathological responses observed in humans. nih.gov Various animal species are used to study different viral infections and test the effectiveness of therapeutic candidates. creative-diagnostics.comnih.gov

This compound has been investigated for its ability to inhibit multiple viruses, suggesting its potential as a broad-spectrum antiviral compound. nih.govresearchgate.net Studies have shown that this compound inhibits HIV-1 by blocking viral DNA synthesis, nuclear migration, and virion release. nih.govresearchgate.netresearchgate.net Beyond HIV-1, this compound has also been shown to inhibit Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1). nih.govresearchgate.net This suggests that targeting LIMK could be a new approach for developing broad-spectrum antiviral drugs. nih.govresearchgate.net

Preliminary Safety Assessments in Preclinical Models

Preliminary safety assessments in preclinical models are conducted to evaluate the potential toxicity of a compound before human trials. angelinipharma.com These studies contribute to the Investigational New Drug (IND) application and help determine a safe starting dose for human studies. angelinipharma.com Safety pharmacology studies are designed to assess the potential for adverse effects on vital functions. bps.ac.uk

While detailed safety and adverse effect profiles are outside the scope, preliminary safety assessments are a component of preclinical investigation. Preclinical research aims to deliver a candidate with an optimal balance of efficacy and safety. angelinipharma.com Studies supporting IND applications include safety and toxicology assessments to ensure safe transition from animal models to human trials. angelinipharma.com Off-target assays are also used in preclinical safety screening to identify potential risks for adverse drug reactions. researchgate.net

Conclusion of R-10015 Academic Research Perspectives

Summary of Key Research Findings and Contributions

R-10015 has been identified as a lead compound demonstrating potent and selective inhibitory activity against LIM domain kinase (LIMK), particularly human LIMK1. Research indicates that this compound functions by binding to the ATP-binding pocket of LIMK bidepharm.comambeed.comcenmed.comcenmed.com. The inhibitory potency against human LIMK1 has been quantified, with an IC50 value of 38 nM reported cenmed.com.

A significant contribution of the research on this compound is the demonstration of its antiviral properties. Studies have shown that this compound can inhibit HIV-1 infection by interfering with critical steps in the viral life cycle, including viral DNA synthesis, nuclear migration, and virion release bidepharm.comcenmed.com. These effects are consistent with observations from studies where LIMK1 expression was reduced through shRNA or siRNA, suggesting that LIMK is a host dependency factor utilized by HIV-1 cenmed.com.

Beyond HIV-1, this compound has also shown inhibitory activity against a range of other viruses, including Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1) bidepharm.comambeed.com. This broad-spectrum antiviral activity suggests the potential for developing LIMK inhibitors as a new class of antiviral therapeutics targeting host factors bidepharm.comambeed.com.

Further mechanistic studies have explored the impact of this compound on downstream targets of LIMK, such as cofilin. Research has shown that this compound inhibits the phosphorylation of cofilin, a key regulator of actin dynamics cenmed.com. Actin dynamics play a crucial role in various stages of viral infection, including entry and intracellular migration bidepharm.comambeed.com. Quantitative analyses have correlated the reduction in cofilin phosphorylation induced by this compound with impaired T cell chemotaxis.

The key research findings regarding this compound's activity are summarized in the table below:

Summary of this compound Activity

| Property | Detail | Citation |

| Target | Human LIMK1 | cenmed.com |

| Mechanism of Action | Binds to ATP-binding pocket, inhibits kinase activity | bidepharm.comambeed.comcenmed.comcenmed.com |

| Potency (Human LIMK1) | IC50 = 38 nM | cenmed.com |

| Antiviral Activity | Inhibits HIV-1 (DNA synthesis, nuclear migration, virion release) | bidepharm.comcenmed.com |

| Broad-Spectrum | Inhibits EBOV, RVFV, VEEV, HSV-1 | bidepharm.comambeed.com |

| Effect on Cofilin | Inhibits cofilin phosphorylation | cenmed.com |

Outstanding Research Questions and Future Avenues

Despite the significant progress made in understanding this compound as a LIMK inhibitor with antiviral potential, several outstanding research questions and future avenues warrant further investigation.

A primary future avenue is the continued exploration and development of LIMK inhibitors, including this compound and its derivatives, as a novel class of broad-spectrum antiviral drugs bidepharm.comambeed.com. This involves further preclinical studies and potentially clinical evaluation to assess efficacy and therapeutic potential against various viral pathogens.

Further research is needed to fully elucidate the complex interplay between this compound, LIMK, cofilin, and the host cell cytoskeleton during the infection cycles of different viruses. Investigating the cellular factors and signaling pathways responsible for cofilin hyperactivation and its precise impact on the homeostasis and function of different cell types, such as T cell subsets, represents an important area for future studies.

Identifying additional host cell actin-binding proteins (ABPs) that are modulated by the LIMK pathway and their roles in viral processes, such as Gag assembly and viral particle production, remains an open question that could drive future research directions. Deeper mechanistic studies are also needed to fully understand how this compound's inhibition of LIMK translates into the observed blocks in viral DNA synthesis, nuclear migration, and virion release for different viruses cenmed.com. Replicating and extending these mechanistic findings in various viral models will be crucial.

Further research could also explore potential synergistic effects of this compound when used in combination with existing antiviral therapies targeting viral proteins, which could be a strategy to overcome drug resistance and enhance treatment outcomes.

Q & A

Q. What is the primary mechanism of action of R-10015 in inhibiting LIMK1, and how does this relate to its antiviral effects?

this compound binds competitively to the ATP-binding pocket of LIMK1 (IC₅₀ = 38 nM), disrupting kinase activity critical for cytoskeletal remodeling . This inhibition interferes with viral processes such as DNA synthesis, nuclear migration, and particle release in HIV, EBOV, and HSV-1 by destabilizing actin dynamics . Researchers should validate this mechanism using kinase activity assays (e.g., ADP-Glo™) and correlate results with viral replication metrics (e.g., qPCR for viral load).

Q. What are the critical storage and reconstitution protocols for maintaining this compound's stability in experimental settings?

For optimal stability:

- Powder : Store at -20°C (3-year shelf life); avoid freeze-thaw cycles.

- Solubilized form : Prepare in DMSO (62.5 mg/mL; 152.12 mM) and store at -80°C (1-year stability). Sonication for 10–15 minutes ensures complete dissolution .

- Transport : Use dry ice or validated cold-chain protocols to prevent degradation.

Q. Which viral models have demonstrated susceptibility to this compound, and what are the key experimental parameters?

this compound shows broad-spectrum activity against HIV-1, EBOV, RVFV, VEEV, and HSV-1 in vitro . Standard protocols involve:

- Cell lines : HEK293T for HIV pseudotyping, Vero E6 for EBOV.

- Dosage : 50–100 nM for LIMK1 inhibition; higher concentrations (200–500 nM) for antiviral effects.

- Controls : Include untreated cells and LIMK1-negative controls to isolate pathway-specific effects.

Q. How can researchers validate the selectivity of this compound for LIMK1 over structurally similar kinases?

Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to test against a panel of 50+ kinases. Prioritize structurally homologous kinases (e.g., ROCK1/2, PAK1) to assess off-target binding. Use siRNA-mediated LIMK1 knockdown as a functional control to confirm phenotype specificity .

Q. What are the recommended cytotoxicity thresholds for this compound in cell-based assays?

Conduct MTT or resazurin assays in target cell lines (e.g., PBMCs, HeLa) over 48–72 hours. This compound exhibits minimal cytotoxicity below 1 µM, but viability drops significantly at >5 µM due to off-target effects . Normalize antiviral activity data to cell viability metrics.

Advanced Research Questions

Q. How should researchers address discrepancies in antiviral activity data when using this compound across different experimental models?

Variability may arise from differences in:

- Viral entry mechanisms : Use pseudotyped vs. wild-type viruses to isolate entry steps.

- Host cell LIMK1 expression levels : Quantify via Western blot or qPCR and adjust dosing accordingly.

- Assay endpoints : Standardize readouts (e.g., plaque reduction vs. RT-qPCR) . Statistical tools like ANOVA with post-hoc tests can identify significant confounders.

Q. What strategies optimize this compound’s efficacy in co-infection or latency models (e.g., HIV reservoirs)?

- Latent HIV models : Combine this compound with latency-reversing agents (LRAs) like PMA or HDAC inhibitors.

- Co-infection assays : Pre-treat cells with this compound for 24 hours before viral challenge to prime cytoskeletal disruption.

- Dosing schedules : Pulse dosing (e.g., 6-hour intervals) mimics pharmacokinetic profiles observed in vivo .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

- Molecular docking : Use AutoDock Vina to predict binding affinities for LIMK1 mutants (e.g., T508A).

- ADMET prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration.

- SAR analysis : Modify the methyl benzoate group (C20H19ClN6O2) to enhance half-life while retaining potency .

Q. What methodologies resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to identify bioavailability limitations.

- Combination therapy : Pair this compound with efflux pump inhibitors (e.g., verapamil) to boost intracellular accumulation.

- Transgenic models : Use LIMK1-knockout mice to isolate target-specific effects .

Q. How should researchers integrate this compound’s antiviral effects with host immune response pathways?

- Cytokine profiling : Use Luminex arrays to quantify IFN-γ, TNF-α, and IL-6 post-treatment.

- RNA-seq : Identify transcriptomic changes in cytoskeletal and immune-related genes (e.g., WASF1, ARPC2).

- CRISPR screening : Knock out downstream effectors (e.g., cofilin) to map LIMK1-dependent immune modulation .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw data, assay conditions, and analysis scripts in repositories like Zenodo .

- Ethical Compliance : For studies involving human samples, obtain IRB approval and reference protocols from for participant selection and informed consent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.